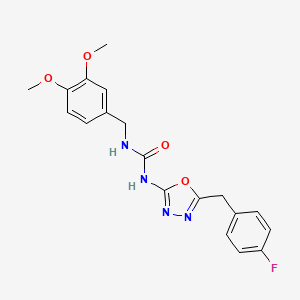

1-(3,4-Dimethoxybenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea

Description

1-(3,4-Dimethoxybenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic small molecule featuring a urea core linked to two distinct moieties: a 3,4-dimethoxybenzyl group and a 1,3,4-oxadiazole ring substituted with a 4-fluorobenzyl group. The urea moiety facilitates hydrogen bonding, which is critical for interactions with biological targets such as enzymes or receptors. The oxadiazole ring, a heterocycle known for metabolic stability and bioisosteric properties, enhances the compound’s pharmacokinetic profile. The 3,4-dimethoxybenzyl and 4-fluorobenzyl substituents likely influence lipophilicity, electronic properties, and target binding affinity.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O4/c1-26-15-8-5-13(9-16(15)27-2)11-21-18(25)22-19-24-23-17(28-19)10-12-3-6-14(20)7-4-12/h3-9H,10-11H2,1-2H3,(H2,21,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDQTCUFWVTIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound incorporates a urea moiety and a 1,3,4-oxadiazole ring, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{20}H_{22}F_{N}_{5}O_{4}, with a molecular weight of approximately 393.41 g/mol. The structure features a dimethoxybenzyl group and a fluorobenzyl substituent attached to the oxadiazole ring, which is pivotal for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that compounds containing this structural motif have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the fluorobenzyl group in the compound may enhance its antimicrobial potency due to increased lipophilicity and potential interactions with microbial membranes.

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been extensively documented. Compounds similar to 1-(3,4-Dimethoxybenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea have demonstrated cytotoxic effects against several cancer cell lines. For example, studies have reported that certain oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways . The specific interactions of this compound with cancer cell targets remain an area for further investigation.

Anti-inflammatory Effects

Several oxadiazole derivatives have been evaluated for their anti-inflammatory properties. In vitro studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes . The potential for 1-(3,4-Dimethoxybenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea to modulate inflammatory responses could be attributed to its structural features.

The mechanism through which 1-(3,4-Dimethoxybenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The urea group may facilitate hydrogen bonding with target proteins, while the oxadiazole ring can participate in π-stacking interactions. This multi-faceted interaction profile could explain the compound's diverse biological activities.

Data Table: Biological Activity Summary

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Study on Antimicrobial Efficacy

A comparative study evaluated various oxadiazole derivatives against standard bacterial strains. The results indicated that compounds similar to 1-(3,4-Dimethoxybenzyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Investigation of Anticancer Properties

In another study focusing on anticancer properties, derivatives were tested against human breast cancer cell lines. Results showed that specific modifications to the oxadiazole structure enhanced cytotoxicity and induced cell cycle arrest at the G2/M phase . These findings support further exploration of structural analogs of the compound for potential therapeutic applications.

Comparison with Similar Compounds

Key Findings :

- Both compounds demonstrated efficacy in reducing viability of MCF-7 and MDA-MB-231 breast cancer cells, with 5x (3,4-dimethoxybenzyl) showing superior PARP inhibition compared to 5w (4-methoxybenzyl) in molecular docking studies .

- The 3,4-dimethoxy substitution in 5x enhanced π-π stacking and hydrogen bonding with PARP’s catalytic domain, suggesting that the target compound’s analogous 3,4-dimethoxybenzyl group may confer similar advantages.

Table 1 : Structural and Functional Comparison of Oxadiazole Derivatives

*Inferred from structural analog data.

Substituent Effects on Receptor Binding

highlights a PPAR ligand with a 3,4-dimethoxybenzyl group, emphasizing the role of methoxy substituents in stabilizing receptor-ligand interactions via hydrophobic and hydrogen-bonding interactions . This supports the hypothesis that the target compound’s 3,4-dimethoxybenzyl moiety may enhance binding to PARP or related targets compared to non-substituted benzyl groups.

Urea vs. Thiourea Derivatives

describes thiourea derivatives (e.g., 1,3,4-thiadiazoles) that promote plant growth at low concentrations . However, urea derivatives like the target compound typically exhibit stronger hydrogen-bonding capacity due to the urea carbonyl group, which may improve target selectivity and metabolic stability compared to thioureas.

Mechanistic Insights and Hypotheses

- PARP Inhibition : The oxadiazole ring in the target compound may mimic nicotinamide, a PARP substrate, thereby competitively inhibiting enzyme activity. Fluorine’s electronegativity could further polarize the oxadiazole ring, enhancing interactions with the PARP active site .

- Apoptosis Induction : Structural analogs in activated caspase-3 and reduced foci formation, suggesting the target compound may similarly induce apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.